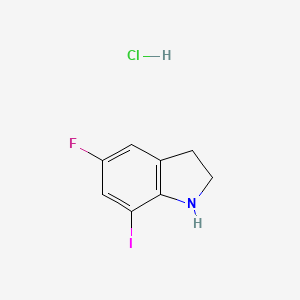

5-Fluoro-7-iodoindoline hydrochloride

Beschreibung

5-Fluoro-7-iodoindoline hydrochloride is a halogenated indoline derivative with the molecular formula C₈H₈ClFIN and a molecular weight of 299.51 g/mol (Figure 1). Its structure features a bicyclic indoline core substituted with fluorine at position 5 and iodine at position 7, forming a hydrochloride salt for enhanced stability and solubility .

Eigenschaften

Molekularformel |

C8H8ClFIN |

|---|---|

Molekulargewicht |

299.51 g/mol |

IUPAC-Name |

5-fluoro-7-iodo-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7FIN.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |

InChI-Schlüssel |

RUOLWFZKDIZWER-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C1C=C(C=C2I)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-iodoindoline hydrochloride typically involves the halogenation of indoline derivatives. One common method includes the introduction of fluorine and iodine atoms into the indoline ring through electrophilic substitution reactions. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indoline precursors. The process includes halogenation, purification, and conversion to the hydrochloride salt. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-7-iodoindoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in the synthesis of complex organic molecules.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-7-iodoindoline hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand or inhibitor.

Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 5-Fluoro-7-iodoindoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The unique dual halogenation pattern of 5-fluoro-7-iodoindoline hydrochloride distinguishes it from related indoline/indole derivatives. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Halogenated Indoline/Indole Derivatives

| Compound Name | Molecular Formula | Halogen Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| 5-Fluoro-7-iodoindoline HCl | C₈H₈ClFIN | 5-F, 7-I | 299.51 | High reactivity; drug discovery | |

| 7-Bromo-5-fluoroindoline HCl | C₈H₇BrFN·ClH | 5-F, 7-Br | 239.49 | Materials science applications | |

| 5-Chloro-7-iodo-1H-indole | C₈H₅ClIN | 5-Cl, 7-I | 265.49 | Enhanced biological activity | |

| 5-Fluoroindoline | C₈H₈FN | 5-F | 137.15 | Basic research; simpler structure | |

| 5-Chloro-7-fluoro-1H-indole | C₈H₅ClFN | 5-Cl, 7-F | 185.59 | Neuroactive properties |

Substituent Effects on Reactivity and Bioactivity

(a) Dual Halogenation vs. Mono-Halogenation

- 5-Fluoro-7-iodoindoline HCl : The simultaneous presence of F and I creates a balance of electronic effects. Fluorine withdraws electron density, stabilizing intermediates, while iodine’s large atomic radius enhances van der Waals interactions in enzyme pockets .

- Mono-Halogenated Analogs (e.g., 5-Fluoroindoline): Lack iodine’s polarizability, resulting in reduced binding affinity and narrower application scope .

(b) Halogen Type and Position

- Iodine vs. Bromine/Chlorine : Iodine’s lower electronegativity and higher atomic weight compared to Br or Cl improve its leaving group ability in substitution reactions. For example, 7-Bromo-5-fluoroindoline HCl exhibits lower receptor affinity than the iodo analog due to bromine’s smaller size .

- Positional Isomerism : In 5-Chloro-7-fluoro-1H-indole , swapping halogen positions (5-Cl, 7-F vs. 5-F, 7-I) alters pharmacokinetics and target selectivity, underscoring the importance of substitution patterns .

(c) Core Structure Variations

- Indoline vs. Indole: Indoline’s saturated bicyclic structure (vs. For instance, 5-Chloro-7-iodo-1H-indole (indole core) shows stronger π-π stacking in enzyme inhibition but lower solubility than indoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.